The compound is derived from 5-amino-1,3,4-thiadiazole, a heterocyclic organic compound that contains nitrogen and sulfur in its ring structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. It is classified under the broader category of sulfonamide derivatives, which are known for their antibacterial and diuretic properties.
The synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride typically involves several key steps:
The synthesis can yield high purity compounds when optimized for reaction conditions such as temperature, solvent choice, and reaction time .
The molecular structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride can be described as follows:
The compound exhibits specific vibrational modes detectable by Fourier-transform infrared spectroscopy (FTIR), which confirm the presence of functional groups such as -NH2 and -SO2 .
5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride participates in various chemical reactions:
These reactions are crucial for understanding its reactivity profile and potential applications in medicinal chemistry .
The primary mechanism of action for 5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride involves inhibition of carbonic anhydrases—enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition leads to:
The compound has shown significant inhibitory effects against various isoforms of human carbonic anhydrase (hCA), particularly hCA I and II .
The physical and chemical properties of 5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride include:
These properties are essential for its formulation into pharmaceutical preparations .
5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride has several scientific applications:
Molecular Architecture: 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride salt (CAS 120208-98-2) is a crystalline solid with the molecular formula C₂H₅ClN₄O₂S₂ and a molecular weight of 216.66 g/mol. Its structure comprises a 1,3,4-thiadiazole ring sulfonated at C2 and aminated at C5, protonated as a hydrochloride salt to enhance stability and solubility. The crystalline lattice, confirmed by X-ray diffraction, features discrete cations and chloride anions with two enantiomers per asymmetric unit, stabilized by intermolecular hydrogen bonding [2] [8].
Table 1: Chemical Identity Profile
Property | Value/Descriptor |
---|---|
CAS Registry Number | 120208-98-2 |
Molecular Formula | C₂H₅ClN₄O₂S₂ |
Molecular Weight | 216.66 g/mol |
Appearance | White crystalline solid |
Melting Point | 188–190°C (decomposition) |
Solubility | DMSO (>50 mg/mL), methanol |
pKa (predicted) | 7.76 ± 0.60 |
Key Spectral Signatures | IR: 3372, 3277, 3201 cm⁻¹ (N–H stretches); ¹H NMR (DMSO-d6): δ 8.4 (s, 1H, N=CH) |
Spectroscopic and Electronic Traits: Fourier-transform infrared (FTIR) spectroscopy reveals N–H stretching vibrations at 3372–3201 cm⁻¹, confirming protonation. Raman spectra show characteristic bands for C–S–C asymmetric/symmetric stretching (1396/1273 cm⁻¹) and S–N vibrations (1064 cm⁻¹). Nuclear magnetic resonance (¹H NMR) displays signals for the sulfonamide (δ 8.4 ppm) and amino groups (δ 5.6 ppm). Density functional theory (DFT) calculations indicate mesoionic character due to electron delocalization across the ring, enabling charge separation that enhances biomolecular interactions [1] [8] [10].
Evolution of Thiadiazole Chemistry: 1,3,4-Thiadiazoles gained prominence in the 1940s with sulfathiazole’s introduction as an antimicrobial agent. The discovery of acetazolamide (a 5-acetylamino derivative) in 1953 marked a breakthrough, establishing thiadiazole sulfonamides as carbonic anhydrase inhibitors (CAIs). This spurred systematic exploration of 5-amino-1,3,4-thiadiazole-2-sulfonamide as a synthetic precursor for CAI optimization [5] [9].
Table 2: Historical Timeline of Key Thiadiazole Derivatives
Year | Compound | Significance |
---|---|---|
1940 | Sulfathiazole | Early antimicrobial thiadiazole sulfonamide |
1953 | Acetazolamide | First clinically used CAI; derived from 5-amino scaffold |
1959 | Methazolamide | Enhanced CAI potency via N-methylation |
1970s | Cefazolin | β-Lactam antibiotic incorporating thiadiazole |
1980s | Megazol | Anti-trypanosomal agent (limited by toxicity) |
Synthetic Advancements: Early routes involved cyclizing thiosemicarbazide with carboxylic acids in POCl₃. Modern improvements use microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, coupling ibuprofen with thiosemicarbazide under microwave irradiation yields hybrid thiadiazoles in >85% efficiency. The hydrochloride salt form was later developed to address the parent sulfonamide’s limited solubility, facilitating pharmacological testing [6] [8] [10].
Mechanism of Carbonic Anhydrase Inhibition: The primary sulfonamide group (–SO₂NH₂) acts as a zinc-binding moiety (ZBG), anchoring to the catalytic Zn²⁺ ion in CA isoforms (e.g., hCA II, IX, XII). Quantum mechanical studies confirm that protonation of the thiadiazole nitrogen enhances electrophilicity, strengthening coordination with Zn²⁺ (Kᵢ values: 10–100 nM). The 5-amino group enables structural diversification via Schiff base formation or acylation, allowing isoform selectivity—e.g., bulky aryl groups improve affinity for tumor-associated hCA IX [3] [4] [9].
Table 3: Pharmacological Derivatives and Applications
Derivative Structure | Biological Target | Therapeutic Application |
---|---|---|
5-Acetylamino- (acetazolamide) | hCA II, IV, XII | Glaucoma, epilepsy |
5-(1-(4-Isobutylphenyl)ethyl- | COX-2 & hCA II | Anti-inflammatory/analgesic |
5-[(Phenylsulfonyl)amino]- | hCA IX/XII | Antitumor (investigational) |
5-(2-Benzimidazolyl)- | Bacterial gyrase | Antibacterial |
Structure-Activity Relationship (SAR):
Therapeutic Applications: Beyond classical CAIs, this scaffold enables "hybrid" drugs. For example, ibuprofen-thiadiazole conjugates exhibit dual COX-2/hCA II inhibition, merging anti-inflammatory and antiglaucoma effects. Similarly, 5-[(phenylsulfonyl)amino] variants (DB07050) selectively inhibit tumor-associated hCA IX/XII, showing promise in oncology [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1